Saccharose laurate

Antimicrobial sugar esters Gram-positive bactericide Streptococcus suis inhibition

Polysorbate-stabilized nanoemulsions suffer rapid droplet growth and phase separation due to Ostwald ripening (~400-800 nm³/s). Sucrose laurate (E473) solves this with a 20-40x lower ripening rate (~20 nm³/s), extending shelf-life without complex co-surfactants. Its HLB of 16 enables aqueous o/w systems while retaining Gram-positive bactericidal action (MIC <0.02 mM vs. S. suis)-a combination not found in monolaurin (HLB 7) or longer-chain sucrose esters. • Ostwald ripening rate: ~20 nm³/s (vs. Tween 80 ~400 nm³/s) • HLB: 16.09; log P: -4.122 • MIC vs. Streptococcus suis: <0.02 mM

Molecular Formula C24H44O12
Molecular Weight 524.6 g/mol
Cat. No. B7981266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharose laurate
Molecular FormulaC24H44O12
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O
InChIInChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(28)34-21-20(31)18(29)15(12-25)33-23(21)36-24(14-27)22(32)19(30)16(13-26)35-24/h15-16,18-23,25-27,29-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24-/m1/s1
InChIKeyUVPNMLQELSRBDW-IHGUPZIASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saccharose Laurate — Evidence-Based Differentiation Guide


Saccharose laurate (syn. sucrose monolaurate, SML, CAS 25339-99-5; E473) is a non-ionic sugar fatty acid ester surfactant formed by esterification of sucrose with lauric acid (C12), with molecular formula C₂₄H₄₄O₁₂ and molecular weight 524.6 g/mol . It belongs to the broader class of sucrose esters, which are biodegradable, renewable-resource-derived amphiphiles widely employed as emulsifiers, antimicrobials, and permeation enhancers in food, pharmaceutical, and cosmetic industries [1]. Sucrose laurate is distinguished from its in-class analogs by its intermediate C12 chain length, which confers a high hydrophile-lipophile balance (HLB ≈ 16 for the monoester fraction) and a unique combination of Gram-positive-selective antibacterial activity, surface activity, and formulation versatility that is not replicated by esters with shorter or longer fatty acid chains [2].

Why Generic Substitution Fails for Sucrose Laurate


Despite sharing a laurate (C12) acyl chain, lauric acid esters with different head-group moieties exhibit dramatically divergent physicochemical properties (log P range: −4.122 to +5.284; HLB range: 3.7 to 16.1) that govern antibacterial spectrum, solubility, cytotoxicity, and formulation behaviour [1]. Among sucrose esters differing only in fatty acid chain length, the laurate ester uniquely occupies the hydrophilic edge of the HLB spectrum (~16) while retaining Gram-positive-selective bactericidal activity, a profile lost with shorter-chain (octanoate) or shifted toward Gram-negative-inactivity with longer-chain (palmitate, stearate) analogs [2]. Even within the same nominal compound class, monoester-to-diester ratio, positional isomerism (6-O vs. 6'-O acylation), and synthetic route (enzymatic vs. chemical) alter critical quality attributes including critical micelle concentration (CMC), surface tension lowering capacity, and cytotoxicity—making simple interchange of commercial sucrose laurate products a high-risk procurement decision [3].

Quantitative Comparative Evidence Against Closest Analogs


Anti-Streptococcal Potency vs. Lactose Monolaurate

In a direct head-to-head comparison, sucrose monolaurate (SML) demonstrated approximately 10-fold greater potency against Streptococcus suis compared to lactose monolaurate (LML), with an MIC of <0.02 mM (0.01 mg/mL) for SML versus 0.2 mM (0.1 mg/mL) for LML [1]. Conversely, LML was more effective against Enterococcus faecalis (MIC 2 mM for LML vs. >2 mM for SML). Against Listeria monocytogenes EGDe, both esters were equipotent with an MIC of 0.2 mM (0.1 mg/mL) [1]. This species-dependent selectivity pattern demonstrates that the carbohydrate head group (sucrose vs. lactose) is a critical determinant of antibacterial spectrum, making SML the preferred choice when targeting streptococcal pathogens.

Antimicrobial sugar esters Gram-positive bactericide Streptococcus suis inhibition Lactose monolaurate comparison Food pathogen control

Food-Matrix Efficacy vs. Maltodextrin Laurate

In a direct comparative study across four food models at 4°C, sucrose laurate (SL) outperformed maltodextrin laurate (ML) in three of four matrices: SL inhibited both Bacillus subtilis and Lactobacillus plantarum in milk, French dressing, and tomato ketchup, whereas ML was more effective only in apple juice [1]. However, this broader food-matrix efficacy comes with a cytotoxicity liability: ML showed no cytotoxicity to human HT-29 colon adenocarcinoma or CCD 841 CoN normal colon epithelial cells up to 500 μg/mL, whereas SL exhibited clear cytotoxicity with an IC₅₀ range of 84–94 μg/mL in both cell lines [1]. This differential establishes a risk-benefit framework: SL is the preferred antimicrobial for complex protein/fat-rich food systems (milk, dressings, ketchup) where ML is insufficient, but ML should be selected where maximal cellular safety is paramount.

Food preservative Cytotoxicity comparison Maltodextrin laurate Food matrix effect Bacillus subtilis inhibition

HLB and log P Divergence vs. Monolaurin

Both sucrose laurate and monolaurin (glyceryl monolaurate, Lauricidin) retain bacteriostatic and bactericidal activity against Gram-positive bacteria, yet their calculated log P and HLB values reveal a profound physicochemical divergence: sucrose laurate has a log P of −4.122 (highly hydrophilic) and HLB of 16.090, whereas monolaurin has a log P of 3.670 (lipophilic) and HLB of 7.025 (wetting agent/w/o emulsifier range) [1]. This means sucrose laurate is water-soluble and suitable for o/w emulsion stabilization and aqueous antimicrobial formulations, whereas monolaurin partitions into the oil phase and functions as a w/o emulsifier. The other four lauric acid esters tested (methyl laurate, ethyl laurate, etc.) lacked any antibacterial activity, confirming that both adequate hydrophilicity (log P < 4) and high HLB (>15) are structurally required for laurate-ester antibacterial function [1].

Hydrophile-lipophile balance Log P octanol-water partition Monolaurin comparison Lauric acid ester Formulation design

Wetting and Foaming vs. Sucrose Palmitate and Stearate

Among the homologous series of sucrose monoesters, sucrose laurate exhibits the highest wetting power and strongest foaming tendency, properties that systematically decrease with increasing fatty acid chain length [1]. Surface tension at 0.1% concentration is 33.7 dynes/cm for both sucrose laurate and sucrose palmitate, with sucrose stearate at 34.0 dynes/cm—but interfacial tension against Nujol diverges: sucrose laurate (7.9 dynes/cm), sucrose palmitate (6.2 dynes/cm), and sucrose stearate (7.7 dynes/cm) [1]. This reveals that sucrose laurate provides the strongest reduction in aqueous surface tension combined with moderate oil-water interfacial activity, making it the best-performing wetting agent among the series while sucrose palmitate offers the lowest interfacial tension for emulsion stabilization. For comparative context, Tween 20 and Tween 80 at 0.1% exhibit surface tensions of 37 and 42 dynes/cm respectively, confirming that sucrose laurate achieves superior surface tension reduction versus polysorbate benchmarks [1].

Surface tension Interfacial tension Sucrose ester homologs Wetting agent Cosmetic emulsifier

Nano-Emulsion Stability vs. Tween 20 and Tween 80

In a systematic comparison of six surfactants in decane-in-water nano-emulsions produced by high-pressure microfluidization, sucrose monolaurate (and its homologs sucrose monomyristate and monopalmate) yielded a limiting droplet size of approximately 250 ± 20 nm, comparable to Tween 20 (250 ± 30 nm) and superior to Tween 80 (320 ± 40 nm) [1]. The critical differentiation emerged in storage stability: the Ostwald ripening rate for all three sucrose monoesters was approximately 20 nm³/s—matching the theoretical Lifshitz-Slesov-Wagner (LSW) prediction for decane-in-water, indicating that ripening is diffusion-controlled with negligible micelle-mediated oil transport [1]. In striking contrast, Tween 80 exhibited a ripening rate approximately 20-fold higher (~400 nm³/s), and Tween 20 approximately 40-fold higher (~800 nm³/s), both substantially exceeding the LSW theoretical rate due to micelle-mediated ripening [1]. This means sucrose monoester-stabilized nano-emulsions resist droplet coarsening for 20–40 times longer than equivalent Tween-stabilized systems.

Nano-emulsion stability Ostwald ripening Tween surfactant comparison Droplet size Sub-micron emulsion

Evidence-Backed Application Scenarios


Streptococcus suis-Selective Veterinary and Food Safety Formulations

Based on the 10-fold MIC advantage of sucrose monolaurate over lactose monolaurate against Streptococcus suis (<0.02 mM vs. 0.2 mM) [1], formulators targeting S. suis contamination in swine-derived food products or veterinary disinfectants should select SML over LML. The differential is species-specific and experimentally verified in BHI broth at 37°C, providing a quantifiable basis for use-concentration optimization. This selectivity profile is valuable when broad-spectrum Gram-positive activity is not required and targeted anti-streptococcal action is desired, as SML spares Enterococcus faecalis (MIC >2 mM) while hitting S. suis at sub-millimolar concentrations [1].

Preservation of Protein/Fat-Rich Food Matrices at Refrigerated Storage

The direct comparative evidence shows that sucrose laurate inhibits B. subtilis and L. plantarum in milk, French dressing, and tomato ketchup at 4°C, whereas maltodextrin laurate is effective primarily in apple juice [2]. For food manufacturers procuring antimicrobial emulsifiers for dairy, emulsion-sauce, or acidified-vegetable product lines, sucrose laurate is the evidence-supported choice. However, formulators must account for the cytotoxicity profile (IC₅₀ 84–94 μg/mL in human colon cell lines) [2] and ensure final use concentrations remain below cytotoxic thresholds while above antimicrobial MIC values.

Aqueous o/w Emulsion Systems Requiring High-HLB Antimicrobials

Sucrose laurate's HLB of 16.09 and log P of −4.122 position it as the only Gram-positive-active laurate ester compatible with aqueous, oil-in-water emulsion systems [3]. Monolaurin (HLB 7.03, log P 3.67) partitions into the oil phase and is unsuitable for o/w stabilization [3]. Procurement teams developing water-based antimicrobial cleansers, beverage preservatives, or hydrophilic topical formulations should select sucrose laurate when both emulsification (o/w) and Gram-positive antimicrobial activity are required in a single ingredient. The quantitative HLB gap of ~9 units between sucrose laurate and monolaurin is a decisive formulation criterion.

Long-Shelf-Life Nano-Emulsion Delivery Systems

The 20- to 40-fold reduction in Ostwald ripening rate achieved with sucrose monolaurate (~20 nm³/s) compared to Tween 80 (~400 nm³/s) and Tween 20 (~800 nm³/s) [4] directly translates to extended nano-emulsion shelf-life. For pharmaceutical formulators developing sub-micron drug delivery systems or functional food manufacturers producing transparent nano-emulsion beverages, sucrose monolaurate enables stable droplet size maintenance over storage periods that are 20–40 times longer than equivalent polysorbate-stabilized systems, without requiring additional ripening inhibitors or complex co-surfactant blends [4].

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